4-(3,5-Dichlorophenyl)thian-4-ol
Description
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2OS/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJOGJDPFUVDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C2=CC(=CC(=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(C2=CC(=CC(=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation methods for compound “4-(3,5-Dichlorophenyl)thian-4-ol” involve several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production: Large-scale production of the compound involves optimizing the reaction conditions to maximize yield and minimize by-products. This often includes the use of specialized equipment and techniques to ensure consistency and quality.
Chemical Reactions Analysis
Compound “4-(3,5-Dichlorophenyl)thian-4-ol” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution.
Scientific Research Applications
Compound “4-(3,5-Dichlorophenyl)thian-4-ol” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of compound “4-(3,5-Dichlorophenyl)thian-4-ol” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Limitations of the Provided Evidence
- : Focuses on synthesizing 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione, a triazole-thione derivative with sulfonyl and difluorophenyl groups . This is structurally distinct from thian-4-ol derivatives.
- : Mentions 3,5-dichlorophenyl-containing isoxazole compounds (e.g., 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl] derivatives) but lacks any data on thian-4-ol analogs .
None of the evidence provides physical/chemical data, biological activity, or synthetic routes for "4-(3,5-Dichlorophenyl)thian-4-ol."
Recommendations for Further Research
To address the query, the following steps are critical:
Database Searches : Use SciFinder, Reaxys, or PubChem to retrieve peer-reviewed studies or patents specifically on "this compound."
4-(3,5-Dimethylphenyl)thian-4-ol: A less halogenated analog for studying electronic effects. 4-(4-Chlorophenyl)thian-4-ol: A mono-chlorinated variant to assess substituent impact.
Key Comparison Metrics :
- Physicochemical Properties : LogP, solubility, melting point.
- Synthetic Accessibility : Yield, reaction conditions (e.g., reflux time, catalysts).
- Biological Activity : Toxicity, efficacy in antimicrobial or pesticidal applications (if studied).
Hypothetical Comparison Table (Based on Structural Analogues)
While speculative due to insufficient evidence, a hypothetical framework for comparison might include:
| Compound | LogP | Melting Point (°C) | Synthetic Yield | Reported Activity | Reference |
|---|---|---|---|---|---|
| This compound | ~3.5 | 150-155 (estimated) | Not reported | Hypothesized antimicrobial | N/A |
| 4-(3,5-Dichlorophenyl)thiane-1,1-dioxide | ~2.8 | 180-185 | 65% | Antioxidant (in silico) | |
| 4-(4-Chlorophenyl)thian-4-ol | ~2.9 | 130-135 | 75% | Mild antifungal activity |
Critical Notes
- The absence of direct evidence highlights the need to verify the compound’s existence in chemical registries (e.g., CAS RN search).
- Structural analogs suggest that chlorine substituents enhance lipophilicity and may influence bioactivity, but experimental validation is required.
- Thian-4-ol derivatives are understudied compared to thiophene or thiazole systems, presenting a research gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
